7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a methyl group at position 7 and a carboxylic acid moiety at position 3.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-3-4-5(9-2-8-3)6(7(12)13)11-10-4/h2H,1H3,(H,10,11)(H,12,13) |
InChI Key |
OXVYPOQRJVZBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC2=C(NN=C12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazolopyrimidines .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid lies in its potential as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In a study focused on synthesizing new pyrazolo derivatives, several compounds showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds had IC50 values ranging from 45 to 99 nM, indicating potent activity compared to standard treatments like sorafenib .
Case Study: CDK2 Inhibition
A notable case study involved the design and synthesis of pyrazolo[4,3-d]pyrimidine derivatives aimed at inhibiting CDK2. The study reported that certain compounds not only inhibited CDK2 effectively but also demonstrated selectivity towards tumor cells, minimizing effects on normal cells. This selectivity is critical for developing safer cancer therapies .
Treatment of Renal Anemia
Another significant application of this compound is in the treatment of renal anemia. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as promising inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which plays a vital role in erythropoietin production. By inhibiting HIF-PHD, these compounds can enhance erythropoietin levels, promoting red blood cell production in patients with anemia.
Case Study: Efficacy in Animal Models
In a preclinical study involving anemic rats, the administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in a significant increase in hemoglobin levels after repeated doses. The lead compound from this study showed an IC50 value of approximately 290 nM against HIF-PHD, indicating strong potential for further development as a therapeutic agent for renal anemia .
Synthesis and Structural Modifications
The synthesis of this compound has been optimized to improve yields and reduce the complexity of purification processes. Various synthetic routes have been explored, including the use of starting materials like 3-methyl-4-nitropyrazole-5-carboxylic acid. These methods have demonstrated high overall yields (greater than 20%) and allowed for efficient scaling up for research and potential clinical applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Structural Modifications on the Pyrazolo[4,3-d]pyrimidine Core
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid
- Molecular Formula : C₇H₅ClN₄O₂
- Molecular Weight : 212.59 g/mol
- Key Features : Chlorine at position 5 and methyl at position 1.
- Applications : Used as an intermediate in pesticides, surfactants, and surface treatments for textiles and paper .
7-Oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid
- Molecular Formula : C₆H₄N₄O₃
- Molecular Weight : 180.1 g/mol
- Key Features : Oxo group at position 7 instead of methyl.
- Applications : Serves as a versatile small-molecule scaffold in drug discovery .
Ethyl 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
- Molecular Formula : C₈H₆Cl₂N₄O₂
- Molecular Weight : 261.06 g/mol
- Key Features : Dichloro substitution at positions 5 and 7; esterified carboxylic acid.
- Properties : Density = 1.633 g/cm³; pKa ≈ 2.54 (predicted) .
Pyrazolo[1,5-a]pyrimidine Derivatives
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Molecular Formula : C₁₃H₁₃N₅O₂
- Molecular Weight : 271.27 g/mol
- Key Features : Pyrazolo[1,5-a]pyrimidine core with a substituted pyrazole ring.
- Applications: Potential use in medicinal chemistry due to structural complexity .
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Molecular Formula : C₈H₇N₃O₃
- Molecular Weight : 193.16 g/mol
- Key Features : Oxo group at position 7 and methyl at position 5.
- Note: Distinct ring fusion ([1,5-a] vs. [4,3-d]) alters electronic properties .
Comparison Table
Key Observations
Substituent Effects: Electron-withdrawing groups (e.g., Cl, oxo) enhance acidity and influence binding interactions, as seen in the 5-chloro derivative’s pesticidal activity .
Ring System Variations :
- Pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct electronic profiles compared to [4,3-d] isomers, impacting their reactivity and biological target interactions .
Functional Group Modifications :
- Esterification (e.g., ethyl ester) increases volatility and alters solubility, as demonstrated by the dichloro ester’s physicochemical properties .
Biological Activity
7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS Number: 1781958-19-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its role as a Toll-like receptor 7 (TLR7) agonist.
The molecular formula for this compound is , with a molecular weight of 178.15 g/mol. Its structural characteristics contribute to its biological efficacy, particularly in targeting specific receptors and pathways in cancer therapy.
| Property | Value |
|---|---|
| CAS Number | 1781958-19-7 |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit notable anticancer activity. For instance, studies have shown that these compounds can inhibit cancer cell proliferation in various models, including breast cancer (MCF-7) and hepatocellular carcinoma cell lines. A recent study synthesized new derivatives that displayed significant anti-proliferative effects, suggesting a potential for development into therapeutic agents against cancer .
Case Study: Src Kinase Inhibition
A specific study evaluated the Src kinase inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives. The findings revealed that certain derivatives exhibited IC50 values indicating strong inhibitory effects on Src kinase, which is implicated in multiple cancer pathways . This suggests that this compound may share similar properties.
TLR7 Agonistic Activity
The compound has been identified as a TLR7 agonist, which plays a crucial role in the immune response against tumors by activating T cells to attack cancer cells. This mechanism is vital for enhancing immunotherapy strategies .
Mechanism of Action:
- Activation of Immune Response: By stimulating TLR7, the compound enhances the body's immune response, facilitating the destruction of malignant cells.
- Potential for Combination Therapy: The ability to act as a TLR7 agonist positions it as a candidate for combination therapies with existing anticancer drugs.
Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazolo[4,3-d]pyrimidine derivatives. The following table summarizes key findings from recent research:
| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| 7-Methyl-Pyrazolo | Src Kinase Inhibitor | MCF-7 | 5.0 |
| 1H-Pyrazolo Derivative | TLR7 Agonist | A549 (Lung Cancer) | 8.21 |
| Another Derivative | EGFR Inhibitor | HCT-116 (Colorectal) | 19.56 |
Q & A
Q. What are the common synthetic routes for 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid?
A four-step protocol has been developed for structurally related pyrazolo[1,5-a]pyrimidine-3-carboxamides. This involves starting with commercially available precursors (e.g., 2-acetylpyridine or acetylpyrazine), reacting them with dimethylformamide dimethylacetal to form enaminones, followed by cyclization and functionalization steps . For the target compound, modifications may include introducing a methyl group at the 7-position via alkylation or using methyl-containing intermediates. Reaction optimization typically involves adjusting solvents (e.g., DMF or ethanol) and catalysts (e.g., acetic acid) to enhance yields.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between pyrazole and pyrimidine ring protons) .
- HPLC/MS : For assessing purity (>95%) and verifying molecular weight .
- Elemental analysis : To validate empirical formulas, particularly when synthesizing salts or derivatives .
Q. What are the primary pharmacological targets associated with pyrazolo[4,3-d]pyrimidine derivatives?
Pyrazolo[4,3-d]pyrimidines are known to interact with enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is critical in purine metabolism. Computational docking studies suggest that the 3-carboxylic acid moiety may engage in hydrogen bonding with active-site residues, while the methyl group at the 7-position could enhance lipophilicity and target affinity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) and reaction path searches to predict viable intermediates and transition states. For example, simulations can identify optimal cyclization pathways for pyrimidine ring formation, reducing trial-and-error experimentation. Machine learning models trained on existing pyrazolo-pyrimidine reaction datasets can further narrow down solvent/base combinations (e.g., ethanol with triethylamine vs. DMF with K₂CO₃) .
Q. How should researchers address contradictory data in biological activity studies of this compound?
Contradictions in activity (e.g., variable IC₅₀ values across assays) may arise from:
- Solubility limitations : The carboxylic acid group improves water solubility, but the methyl substituent may reduce it. Use co-solvents (e.g., DMSO) at controlled concentrations to ensure consistency .
- Off-target effects : Screen against related enzymes (e.g., adenosine deaminase) using competitive binding assays to rule out cross-reactivity .
- Batch variability : Implement stringent quality control via HPLC and NMR to ensure compound consistency .
Q. What strategies are effective for designing analogs with enhanced selectivity?
- Positional isomerism : Modifying the methyl group to the 5- or 6-position of the pyrimidine ring can alter steric interactions with target proteins .
- Salt formation : Converting the carboxylic acid to a sodium or potassium salt improves bioavailability, as demonstrated in related triazolothiadiazine derivatives .
- Fluorine substitution : Introducing fluorine at the pyrazole ring (e.g., 5-fluoro analogs) can enhance metabolic stability and binding affinity, as seen in fluorobenzamide studies .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous flow systems minimize side reactions in cyclization steps by maintaining precise temperature and mixing control .
- Parallel synthesis : Use automated platforms to screen multiple reaction conditions (e.g., varying bases or temperatures) simultaneously, as applied in heteroaryl-pyrazolo[1,5-a]pyrimidine synthesis .
Methodological Considerations
Q. What are the best practices for storing and handling this compound?
- Storage : Under inert gas (argon) at -20°C to prevent oxidation of the carboxylic acid group.
- Handling : Use anhydrous conditions during synthetic steps to avoid hydrolysis of the pyrimidine ring .
Q. How can researchers validate interactions with HGPRT experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
